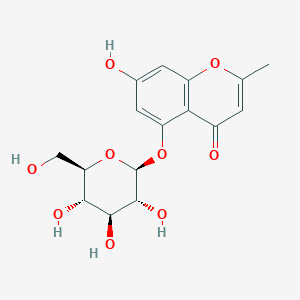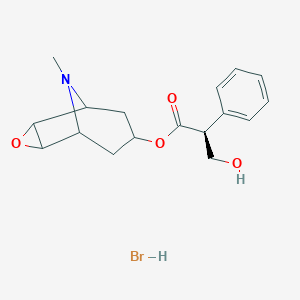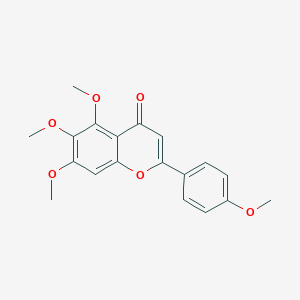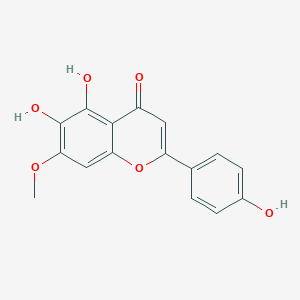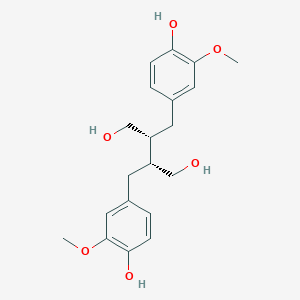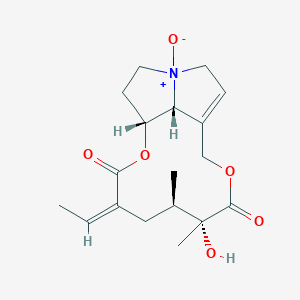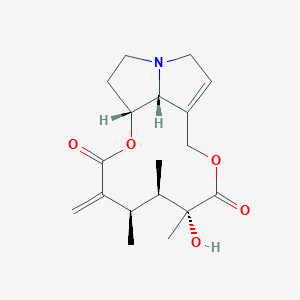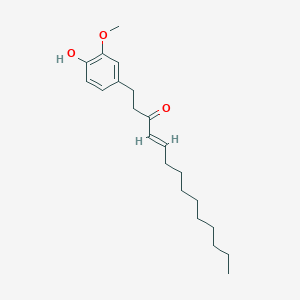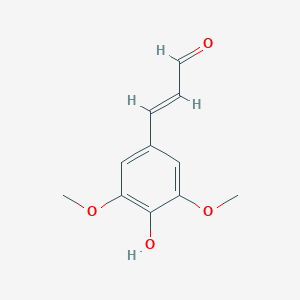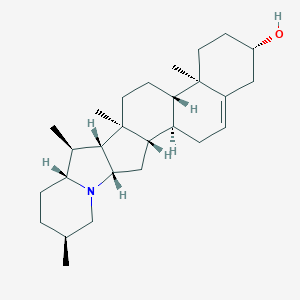
Solanidine
描述
Solanidine is a poisonous steroidal alkaloid chemical compound that occurs in plants of the family Solanaceae, such as potatoes and Solanum americanum . It is a hydrolyzed form of several naturally occurring compounds found in the Solanaceae family, including glycoalkaloids like α-solanine and α-chaconine . This compound is not commonly found in nature, but its precursors are present in various Solanum plants .
作用机制
茄碱通过各种分子靶点和途径发挥作用。 据显示,它可以抑制胆碱酯酶,破坏细胞膜并导致出生缺陷 . 该化合物的抗癌活性主要归因于其诱导癌细胞凋亡的能力 . 此外,茄碱的抗菌特性归因于其破坏微生物细胞膜的能力 .
生化分析
Biochemical Properties
Solanidine plays a crucial role in biochemical reactions, particularly in the biosynthesis of glycoalkaloids. It interacts with several enzymes, including glycosyltransferases, which catalyze the addition of sugar moieties to this compound, forming glycoalkaloids like α-solanine and α-chaconine . These interactions are essential for the formation of bioactive compounds that contribute to the plant’s defense mechanisms. Additionally, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby affecting neurotransmission .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species, which can lead to cellular damage . This compound also affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synapses . This inhibition affects neurotransmission and can result in neurotoxic effects. Additionally, this compound has been shown to interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory effects . At high doses, this compound can cause severe toxic effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dosage considerations in experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of glycoalkaloids. It interacts with enzymes such as glycosyltransferases and cytochrome P450 monooxygenases, which catalyze the formation of glycoalkaloids and other steroidal compounds . These interactions affect metabolic flux and the levels of various metabolites, contributing to the overall biochemical properties of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to bind to plasma membrane transporters, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the bioavailability and activity of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound plays a critical role in its biochemical interactions and overall cellular effects .
准备方法
化学反应分析
科学研究应用
茄碱在各个领域具有广泛的科学研究应用:
相似化合物的比较
属性
IUPAC Name |
(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYZPBMZPJNAJ-OQFNDJACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018960 | |
| Record name | Solanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Solanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-78-4 | |
| Record name | Solanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Solanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Solanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7801OHM8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Solanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.5 °C | |
| Record name | Solanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of solanidine?
A1: The molecular formula of this compound is C27H43NO, and its molecular weight is 397.64 g/mol. []
Q2: How can I identify and quantify this compound?
A2: Several analytical methods have been employed for this compound characterization and quantification, including:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information and aid in identification. [, ]
- Chromatography: Thin Layer Chromatography (TLC) is used for initial separation and identification. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or MS enables separation and quantification of this compound and related compounds in complex mixtures like plant extracts or biological samples. [, , ]
- Immunoassays: Radioimmunoassay (RIA) and Fluorescence Polarization Immunoassays (FPIA) utilize antibodies for selective detection and quantification of this compound and its glycosides in various matrices. [, ]
Q3: Are there any specific challenges in the analysis of this compound?
A3: Yes, one challenge is the separation of this compound from the major potato storage protein, patatin, during purification. This can be addressed by using concanavalin A affinity resin, which selectively binds glycosylated patatin. [] Another challenge is the potential degradation of this compound during acid hydrolysis, forming solanthrene, which needs to be considered when quantifying total glycoalkaloid content. [, ]
Q4: How is this compound synthesized in plants?
A4: this compound biosynthesis in plants like potato involves a multi-step pathway. It starts with cholesterol and proceeds through several enzymatic modifications. The glycosylation steps, where this compound is converted to glycoalkaloids like α-solanine and α-chaconine, are considered the terminal steps in this pathway. [, ]
Q5: How do environmental factors affect this compound glycoside levels in potatoes?
A5: Exposure of potato tubers to light, wounding, and cold storage can lead to increased synthesis and accumulation of glycoalkaloids like α-solanine and α-chaconine. [, , ] In the case of Netted Gem potatoes, exposure to intense sunlight and near-freezing temperatures during harvest can significantly increase glycoalkaloid levels, with this compound being produced rapidly and exceeding the amounts that can be converted to solanine. []
Q6: How are this compound glycosides distributed within the potato tuber?
A6: Studies indicate that potato peels contain significantly higher concentrations of both solanine and this compound compared to the inner flesh. []
Q7: What are the potential pharmacological applications of this compound?
A7: this compound and its derivatives have demonstrated several potential pharmacological activities, including:
- Anticancer activity: this compound analogs synthesized from pregnadienolone acetate have shown promising antiproliferative effects against cancer cells in vitro. [] They have been shown to induce apoptosis, inhibit topoisomerase I activity, and downregulate the expression of cell-cycle-related genes. Some analogs also exhibited multidrug resistance-reversal activity by inhibiting the ABCB1 transporter.
- Insecticidal activity: this compound derivatives, particularly those modified with azido linkers and coupled with alkynyl derivatives of monosaccharides, have displayed increased aphicidal properties against potato aphids (Macrosiphum euphorbiae) compared to unmodified this compound. [] These synthetic neoglycoalkaloids affected nymph and adult survival and negatively impacted aphid fecundity.
Q8: Can this compound be used as a biomarker for drug metabolism?
A8: Yes, research suggests that this compound can serve as a dietary biomarker for cytochrome P450 2D6 (CYP2D6) enzyme activity. [, , ] Studies have shown a strong correlation between this compound metabolism and the CYP2D6-mediated metabolism of drugs like risperidone. [] Notably, the urinary metabolite 3,4-seco-solanidine-3,4-dioic acid (SSDA) has been identified as a specific biomarker for CYP2D6 activity. []
Q9: Are there any concerns about the toxicity of this compound and its glycosides?
A9: Yes, while this compound itself has low toxicity, its glycosides, particularly α-solanine and α-chaconine, are known to be toxic to humans and animals. [, , , ] Ingestion of high levels of these glycoalkaloids can lead to gastrointestinal and neurological symptoms. [, , , ]
Q10: Can the consumption of potatoes with high glycoalkaloid content have long-term effects?
A10: Studies have shown that this compound can be absorbed from the diet and retained in the body for extended periods. [] While the long-term effects of chronic exposure to low levels of this compound and its glycosides are not fully understood, some studies suggest potential teratogenic effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


